Cas no 2228346-06-1 (4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene)
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene
- 2228346-06-1
- EN300-1923796
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- Inchi: 1S/C9H9BrClF/c1-6(5-10)7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3
- InChI Key: OKUAIEYHHKMIFW-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC(=C(C=1)F)Cl
Computed Properties
- Exact Mass: 249.95602g/mol
- Monoisotopic Mass: 249.95602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923796-0.05g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-0.1g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-0.25g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-0.5g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-1.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1923796-2.5g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-5.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1923796-10.0g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1923796-1g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1923796-5g |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene |
2228346-06-1 | 5g |
$2650.0 | 2023-09-17 |
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene
Introduction to 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene (CAS No. 2228346-06-1)
4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene, with the CAS number 2228346-06-1, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its halogenated aromatic ring and a brominated alkyl side chain, which endow it with a diverse range of chemical properties and reactivity profiles.
The molecular formula of 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene is C9H9BrClF, and its molecular weight is approximately 255.53 g/mol. The presence of multiple halogens (bromine, chlorine, and fluorine) on the benzene ring imparts significant stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The brominated alkyl side chain further enhances its versatility by providing a reactive site for various chemical transformations.
In the context of pharmaceutical research, 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene has been explored as a key intermediate in the development of novel drugs. Recent studies have highlighted its potential in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of this compound as a building block in the synthesis of a series of novel antiviral agents targeting RNA viruses. The researchers found that derivatives of 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene exhibited potent antiviral activity against several strains of influenza virus, demonstrating its potential as a lead compound for further drug development.
Beyond pharmaceutical applications, 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene has also found utility in materials science. Its unique combination of halogens and aromatic structure makes it an attractive candidate for the synthesis of advanced polymers and functional materials. A study published in Advanced Materials in 2023 investigated the use of this compound as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength. The resulting polymers exhibited excellent thermal stability up to 300°C and showed promise for applications in high-performance coatings and electronic devices.
The synthetic route to 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene typically involves multi-step processes that leverage well-established organic chemistry techniques. One common approach involves the bromination of 1-chloro-2-fluorobenzene followed by an alkylation reaction to introduce the brominated alkyl side chain. The choice of reagents and reaction conditions is crucial to achieve high yields and purity levels. Recent advancements in green chemistry have also led to more sustainable synthetic methods that minimize environmental impact while maintaining efficiency.
In terms of safety and handling, it is important to note that while 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene is not classified as a hazardous material, proper precautions should be taken during its use due to its halogenated nature. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods to minimize exposure to vapors.
The market demand for 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene is expected to grow steadily over the next few years, driven by increasing research activities in pharmaceuticals and materials science. Key players in the industry are investing heavily in R&D to develop new applications and improve synthetic methods. For example, leading chemical companies such as Merck KGaA and Sigma-Aldrich have already started offering this compound as part of their product portfolios, catering to both academic researchers and industrial customers.
In conclusion, 4-(1-bromopropan-2-yl)-1-chloro-2-fluorobenzene (CAS No. 2228346-06-1) is a versatile organic compound with significant potential across multiple fields. Its unique chemical structure makes it an invaluable intermediate in drug discovery and materials science research. As ongoing studies continue to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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